Nociceptin (1-7)

Vue d'ensemble

Description

Nociceptin (1-7) is the N-terminal bioactive fragment of nociceptin . It is a potent ORL1 (NOP) receptor agonist with antinociceptive activity . When combined with nociceptin, it reduces hyperalgesia in vivo .

Synthesis Analysis

The synthesis of Nociceptin (1-7) involves complex biochemical processes. For instance, to better understand opioid receptor-like 1 (ORL1) internalization, scientists fused the C terminus of ORL1, the nociceptin (noc) receptor, to the N terminus of a green fluorescent protein and used the fusion protein to characterize receptor endocytosis in live human embryonic kidney cells .

Molecular Structure Analysis

The molecular structure of Nociceptin (1-7) is complex and involves several scaffold classes of NOP ligands with varying NOP-MOP selectivity . The antagonist-bound crystal structure of the nociceptin receptor (NOP), from the opioid receptor family, was recently reported along with those of the other opioid receptors bound to opioid antagonists .

Chemical Reactions Analysis

Nociceptin (1-7) is involved in various chemical reactions. For instance, it has been found that nociceptin (1-7) antagonizes nociceptin-induced hyperalgesia . Also, it has been observed that nociceptin (1-7) has an antagonizing effect on nociceptin-induced hyperalgesia without affecting the analgesic action of nociceptin .

Physical And Chemical Properties Analysis

The physical and chemical properties of Nociceptin (1-7) are complex. It is a peptide related to the opioid class of compounds but does not act at the classic opioid receptors . Its activation is associated with brain functions such as pain sensation and fear learning .

Applications De Recherche Scientifique

Nociceptin Receptor Antagonism : [Nphe1]nociceptin(1‐13)NH2 acts as a selective and competitive nociceptin receptor antagonist, offering potential as a new class of analgesics (Calo’ et al., 2000).

Therapeutic Value in Various Conditions : Nociceptin modulates a wide range of physiological processes such as nociception, stress, and neuroendocrine secretion, suggesting multiple therapeutic applications for ORL1 receptor agonists and antagonists (Meunier, 2000).

Broad Therapeutic Potential : The N/OFQ–NOP system, activated by nociceptin, is implicated in pain, drug abuse, cardiovascular control, and immunity, positioning NOP as a viable drug target (Lambert, 2008).

Comparison with Dynorphin A : Nociceptin and dynorphin A have different functional architectures despite structural similarities, suggesting distinct modes of interaction with their respective receptors (Lapalu et al., 1997).

Role in Glutamatergic Neurotransmission : Nociceptin inhibits glutamate release from rat cerebrocortical slices, implicating its role in glutamatergic neurotransmission (Nicol et al., 1996).

Impact on Neutrophil Chemotaxis and Recruitment : Nociceptin stimulates neutrophil chemotaxis and recruitment, indicating a novel link between the neural and immune systems (Serhan et al., 2001).

Enhancement of Learning Ability and Memory : Mice lacking the nociceptin receptor show enhanced learning ability and memory, highlighting nociceptin's influence on cognitive functions (Manabe et al., 1998).

Modulation of Alcohol Intake : Nociceptin affects ethanol consumption in alcohol-preferring rats, suggesting a role in modulating alcohol intake and potentially in treating alcoholism (Ciccocioppo et al., 1999).

Inhibition of Neurogenic Inflammation : Nociceptin inhibits plasma extravasation and the release of sensory neuropeptides, indicating its role in modulating neurogenic inflammation (Helyes et al., 1997).

Modulation of Learning and Memory : Nociceptin influences learning and memory in rodents through N-methyl-D-aspartate (NMDA) receptor function regulation and neuronal signal transduction systems (Mamiya et al., 2003).

Orientations Futures

The future directions of Nociceptin (1-7) research are promising. It has been suggested that Nociceptin (1-7) may be involved in the regulation of addiction . Moreover, non-human primate studies provide robust translational evidence that NOP receptor-related agonists, especially mixed NOP/MOP receptor partial agonists, are safe and non-addictive analgesics . This suggests that the coactivation of NOP and MOP receptors is a viable and innovative approach for enhanced pain relief with reduced side effects .

Propriétés

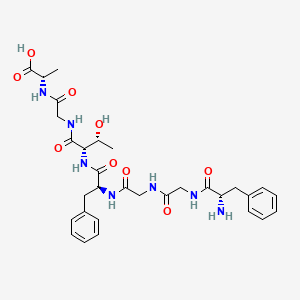

IUPAC Name |

(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N7O9/c1-18(31(46)47)36-25(41)17-35-30(45)27(19(2)39)38-29(44)23(14-21-11-7-4-8-12-21)37-26(42)16-33-24(40)15-34-28(43)22(32)13-20-9-5-3-6-10-20/h3-12,18-19,22-23,27,39H,13-17,32H2,1-2H3,(H,33,40)(H,34,43)(H,35,45)(H,36,41)(H,37,42)(H,38,44)(H,46,47)/t18-,19+,22-,23-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTLKXLQUDUFSD-FLSSTNBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30778144 | |

| Record name | L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30778144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nociceptin (1-7) | |

CAS RN |

178249-42-8 | |

| Record name | L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30778144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)

![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)